molecular formula C28H34O15 B591484 Isonuomioside CAS No. 135463-05-7

Isonuomioside

Cat. No.: B591484
CAS No.: 135463-05-7
M. Wt: 610.565
InChI Key: OOPUVWVBNHOINK-LVQQTFPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonuomioside is a natural product found in Lippia alba with data available.

Scientific Research Applications

1. Therapeutic Potential in Neurodegenerative Diseases

Isonucleosides, including isonuomioside, have shown potential in the treatment of neurodegenerative diseases such as Alzheimer's. A study by Xavier et al. (2019) demonstrated the ability of 5′ and 6′-isonucleosides to inhibit acetylcholinesterase, a major target for Alzheimer’s disease therapy. Their research involved the synthesis and biological evaluation of novel isonucleosides, finding that some compounds showed moderate inhibition of acetylcholinesterase, a key enzyme involved in Alzheimer's disease.

2. Advancement in Anticancer and Antiviral Research

Isonucleosides, including variants like this compound, have been explored for their anticancer and antiviral properties. Research by Jiang et al. (2007) investigated the role of isonucleoside triphosphates in cancer and viral therapy. Their findings suggest that isonucleoside triphosphates can be recognized by various DNA polymerases and act as terminators, indicating potential applications in anticancer and antiviral therapies.

3. Potential in Radioisotope Production for Medical Applications

The production of radioisotopes, which could include isotopes related to this compound, plays a significant role in medical research. Ballan et al. (2020) discussed the ISOLPHARM project, which involves producing isobarically pure Radioactive Ion Beams (RIBs) that could include isotopes related to this compound. This research is crucial for developing new radiopharmaceuticals for disease diagnosis and treatment.

Properties

CAS No.

135463-05-7

Molecular Formula

C28H34O15

Molecular Weight

610.565

IUPAC Name

[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C28H34O15/c29-12-28(38)13-41-27(25(28)37)43-24-22(35)20(11-40-21(34)6-3-14-1-4-16(30)18(32)9-14)42-26(23(24)36)39-8-7-15-2-5-17(31)19(33)10-15/h1-6,9-10,20,22-27,29-33,35-38H,7-8,11-13H2/b6-3+/t20-,22-,23-,24+,25+,26-,27+,28-/m1/s1

InChI Key

OOPUVWVBNHOINK-LVQQTFPTSA-N

SMILES

C1C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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